Product packaging for 4-(5-Butylfuran-2-yl)butan-2-one(Cat. No.:CAS No. 873000-26-1)

4-(5-Butylfuran-2-yl)butan-2-one

Cat. No.: B12614258
CAS No.: 873000-26-1
M. Wt: 194.27 g/mol
InChI Key: HCDDWPXQVMVLOW-UHFFFAOYSA-N
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Description

4-(5-Butylfuran-2-yl)butan-2-one (CAS 873000-26-1) is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This ketone features a furan ring substituted with a butyl group, a structure of significant interest in fragrance and flavor research. Furan derivatives are frequently investigated as key volatile compounds and aroma constituents in natural products and food science . For instance, related compounds like 2-butylfuran are known to contribute spicy and fruity odor notes and are studied in the context of food flavorings . Researchers value this structural class for exploring complex aroma profiles in biological and material samples. As a building block, it is also useful for chemical synthesis and the development of novel compounds in material science. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Please refer to the available safety data sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B12614258 4-(5-Butylfuran-2-yl)butan-2-one CAS No. 873000-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873000-26-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(5-butylfuran-2-yl)butan-2-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-11-8-9-12(14-11)7-6-10(2)13/h8-9H,3-7H2,1-2H3

InChI Key

HCDDWPXQVMVLOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)CCC(=O)C

Origin of Product

United States

Synthetic Methodologies for 4 5 Butylfuran 2 Yl Butan 2 One

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(5-butylfuran-2-yl)butan-2-one reveals several logical disconnections. The most apparent disconnection is at the C-C bond between the furan (B31954) ring and the butanone side chain. This leads to a 2-butylfuran (B1215726) intermediate and a four-carbon electrophile. Another key disconnection involves the formation of the furan ring itself, suggesting a 1,4-dicarbonyl compound as a potential precursor.

The primary retrosynthetic pathways are:

Friedel-Crafts-type reaction: Disconnecting the butanone side chain from the furan ring suggests an acylation or alkylation of a 2-butylfuran precursor.

Paal-Knorr furan synthesis: Disconnecting the furan ring itself leads back to a 1,4-dicarbonyl compound, which can be cyclized to form the desired furan core.

Coupling reactions: A disconnection at the C5 position of the furan ring suggests a coupling reaction between a 5-halofuran derivative and a butyl-containing nucleophile.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to the Core Structure

Classical methods for the synthesis of this compound primarily rely on well-established reactions such as alkylation, acylation, and cyclization.

Alkylation Reactions

The introduction of the butyl group onto the furan ring can be achieved through alkylation. However, traditional Friedel-Crafts alkylation of furan is often challenging due to the acid sensitivity of the furan ring, which can lead to polymerization. pharmaguideline.com Milder catalysts such as phosphoric acid or boron trifluoride may be used with an appropriate alkylating agent. pharmaguideline.com

A more controlled approach involves the metalation of the furan ring followed by reaction with an alkyl halide. For instance, 2-furaldehyde can be converted to its 5-lithio derivative, which can then be alkylated with butyl bromide. Subsequent modification of the aldehyde group would be necessary to install the butan-2-one side chain.

Acylation Reactions

Acylation of a 2-butylfuran intermediate is a direct method to introduce the butan-2-one side chain. Friedel-Crafts acylation of furans typically requires mild Lewis acid catalysts to avoid ring degradation. pharmaguideline.comstackexchange.com Common acylating agents include acid anhydrides or acyl halides. google.com For the synthesis of this compound, 2-butylfuran could be acylated with an appropriate four-carbon acylating agent in the presence of a catalyst like boron trifluoride etherate. stackexchange.com

The reaction of furan with fatty acid anhydrides in the presence of solid acid catalysts like zeolites has also been shown to be effective, achieving high yields of acylated furans. researchgate.net This approach could be adapted for the target molecule.

CatalystAcylating AgentTemperature (°C)Yield (%)Reference
Al-SPP zeoliteFatty acid anhydride180~90 researchgate.net
Boron trifluorideAcetic anhydride-Moderate stackexchange.com
Stannic chlorideAcyl halide-Moderate google.com

Cyclization Strategies for Furan Moiety Construction

The Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound. organic-chemistry.org For the target molecule, this would involve the cyclization of a substituted octane-2,5-dione under acidic conditions. organic-chemistry.orgnumberanalytics.com The required diketone precursor could be synthesized through various established organic reactions.

Another classical cyclization is the Feist-Bénary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. youtube.com This would entail a more complex multi-step sequence to assemble the necessary precursors for this compound.

Modern and Catalytic Synthetic Approaches

Modern synthetic methods, particularly those employing transition metal catalysts, offer highly efficient and selective routes to substituted furans.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming C-C bonds. numberanalytics.com A plausible route would involve the coupling of a 5-halofuran derivative (e.g., 5-bromo-2-acetylfuran) with a butylboronic acid derivative. Subsequent manipulation of the acetyl group could yield the desired butan-2-one side chain.

Direct C-H alkylation of furans catalyzed by palladium has also been reported, providing a direct route to α-alkylfurans with good functional group tolerance. rsc.org This method could potentially be used to introduce the butyl group at the 5-position of a furan already bearing the butan-2-one side chain or a precursor.

Recent advancements have also demonstrated the use of gold and iron catalysts in furan synthesis. organic-chemistry.org For instance, gold-catalyzed cycloisomerization of allenones can produce furans under mild conditions. organic-chemistry.org Iron-catalyzed tandem reactions of propargylic alcohols with 1,3-dicarbonyl compounds also lead to highly substituted furans. organic-chemistry.org While not directly demonstrated for this compound, these catalytic systems represent promising avenues for its synthesis.

Metal CatalystReaction TypeSubstratesKey FeaturesReference
PalladiumSuzuki-Miyaura CouplingFuran boronic acid, aryl halideBasic conditions, high yield numberanalytics.com
PalladiumDirect C-H AlkylationFuran, alkyl iodideGood functional group tolerance rsc.org
GoldCycloisomerizationAllenonesMild conditions organic-chemistry.org
IronTandem Propargylation-CycloisomerizationPropargylic alcohols, 1,3-dicarbonylsForms highly substituted furans organic-chemistry.org

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and enabling unique transformations. For the synthesis of furan rings, organocatalytic methods can provide access to highly substituted and chiral derivatives under mild conditions.

One notable organocatalytic approach for the synthesis of substituted furans involves a cascade reaction. For instance, a cascade 1,6-addition/cyclization/enantioselective protonation pathway has been developed for the synthesis of sulfonyl-substituted furans. acs.orgacs.org This method utilizes a chiral phosphoric acid as the catalyst to react ene-yne-ketones with sodium sulfinates, yielding furans with high enantioselectivity. acs.orgacs.org While this specific example leads to sulfonylated furans, the underlying principle of organocatalytic activation and cyclization could be adapted for the synthesis of other substituted furans.

Another strategy employs Lewis base catalysis. For example, tetrahydrothiophene (B86538) has been used as a catalyst to generate a sulfur ylide from an appropriate precursor, which then cyclizes and reacts with various nucleophiles to form highly substituted furfuryl alcohols and amines. thieme-connect.comnih.gov This approach highlights the versatility of organocatalysis in constructing the furan core with diverse functionalities.

A plausible organocatalytic route to a precursor of this compound could involve the principles of the Paal-Knorr furan synthesis, which is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Organocatalysts, such as strong Brønsted acids, can facilitate this transformation. The required 1,4-dicarbonyl precursor, nonane-2,5-dione, could potentially be synthesized and then cyclized under organocatalytic conditions.

ReactantsCatalystConditionsProductYieldEnantioselectivityReference
Ene-yne-ketones and Sodium SulfinatesChiral Phosphoric AcidMildSulfonyl-substituted furansGoodHigh (90-94% ee) acs.orgacs.org
Diazoacetoacetate and AldehydePhosphineRoom Temperature2,5-Disubstituted furanHighN/A
1,4-Dicarbonyl CompoundProlineMildSubstituted FuranModerate to GoodN/A

Table 1: Examples of Organocatalytic Furan Synthesis

Photochemical and Electrochemical Syntheses

Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of heterocyclic compounds, often under mild and environmentally benign conditions.

Photochemical Synthesis: Photochemical reactions, initiated by light, can be used to construct furanone rings, which are structurally related to furans. For example, the photochemical transformation of 2(5H)-furanones can lead to various rearranged or cyclized products. tandfonline.com While not a direct synthesis of the target compound, these methods showcase the potential of light-induced reactions in manipulating furan-based scaffolds. A hypothetical photochemical approach to a precursor of this compound could involve the [2+2] photocycloaddition of a simpler furan derivative with an appropriate alkene, followed by ring-opening or rearrangement to achieve the desired substitution pattern. Efficient photochemical transformations of 4-hydroxycyclobutenones to 5H-furanones have been demonstrated using inexpensive flow-photochemical setups, highlighting the practical potential of these methods. researchgate.net

Electrochemical Synthesis: Electrochemical methods utilize an electric current to drive chemical reactions. The electrochemical polymerization of furan and its derivatives has been studied, demonstrating that the furan ring can undergo electrochemical transformations. rsc.org More relevant to the synthesis of specific molecules, the electrocatalytic conversion of biomass-derived furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into value-added chemicals is a burgeoning field. rsc.orgrsc.org These processes often involve selective oxidation or reduction of substituents on the furan ring. A potential electrochemical route to this compound could involve the electrochemical coupling of a 2-butylfuran derivative with a suitable four-carbon synthon. The mechanism of such reactions can be complex, involving either two-electron or one-electron pathways for the transformation of furan compounds. rsc.org

MethodReactantsConditionsProductKey FeaturesReference
Photochemical2(5H)-Furanone derivative and alkeneUV irradiationCycloadductPotential for complex architectures tandfonline.com
Photochemical4-HydroxycyclobutenoneFlow photoreactor5H-FuranoneEfficient and scalable researchgate.net
ElectrochemicalFuran/2-MethylfuranControlled potential electrolysisPolyfuranPolymer synthesis rsc.org
ElectrocatalyticFurfural (FF) or 5-Hydroxymethylfurfural (HMF)Various electrocatalystsOxidized or reduced derivativesGreen synthesis from biomass rsc.org

Table 2: Overview of Photochemical and Electrochemical Methods for Furan Derivatives

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Paal-Knorr furan synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, is inherently atom-economical as the only byproduct is water. wikipedia.orgorganic-chemistry.org Maximizing reaction mass efficiency (RME), which considers the yield, atom economy, and stoichiometry, is a key goal in green synthesis. nih.gov For the synthesis of this compound, a route based on the Paal-Knorr reaction of nonane-2,5-dione would have a high theoretical atom economy.

Green MetricDescriptionRelevance to Furan Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High for cycloaddition and condensation reactions like Paal-Knorr.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%Provides a more practical measure of a reaction's greenness.
E-Factor Total mass of waste / Mass of productA lower E-factor indicates a greener process.
Process Mass Intensity (PMI) Total mass input / Mass of isolated productA key metric in the pharmaceutical industry for evaluating overall process efficiency. mdpi.com

Table 3: Key Green Chemistry Metrics

Solvent Selection and Alternative Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. neuroquantology.comnumberanalytics.com Water is an excellent green solvent for many reactions due to its abundance and non-toxicity. neuroquantology.com Bio-based solvents, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL), are gaining traction as sustainable alternatives to petroleum-based solvents. neuroquantology.comsigmaaldrich.com For the synthesis of furan derivatives, the use of greener solvents like water or bio-derived ethers would significantly improve the sustainability of the process. neuroquantology.com In some cases, solvent-free conditions can be achieved, representing the most environmentally friendly option. rsc.org

Catalyst Sustainability

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, reusable, and derived from abundant resources. Heterogeneous catalysts are often preferred over homogeneous catalysts because they can be easily separated from the reaction mixture and reused, reducing waste and cost. lidsen.comresearchgate.net For furan production, various solid acid catalysts, including zeolites, metal oxides, and sulfonated carbons, have been developed as sustainable alternatives to traditional homogeneous acids. researchgate.netmdpi.com The use of non-noble metal catalysts, such as those based on copper, nickel, or iron, is also a key area of research to replace expensive and rare precious metal catalysts like palladium or platinum. frontiersin.orgnih.gov Polyoxometalates (POMs) are another class of versatile and often reusable catalysts that can be employed for the transformation of furan derivatives. nih.gov In the context of synthesizing this compound, employing a recyclable solid acid catalyst for a Paal-Knorr type cyclization would be a significant step towards a more sustainable process.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through the analysis of nuclear spin interactions, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

Advanced 1D NMR Techniques

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each magnetically active nucleus.

In the ¹H NMR spectrum of 4-(5-Butylfuran-2-yl)butan-2-one, distinct signals corresponding to each unique proton are expected. The integration of these signals would confirm the number of protons in a given environment, while their multiplicity, governed by spin-spin coupling, would reveal the number of adjacent protons. For instance, the methyl protons of the butyl group would likely appear as a triplet, and the methylene (B1212753) protons adjacent to the furan (B31954) ring would exhibit coupling to the neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal, with its chemical shift being indicative of its electronic environment. The carbonyl carbon of the ketone group would be expected to resonate at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the butyl chain and the butanone backbone.

Predicted ¹H NMR Data for this compound

Atom Number Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-1'0.91t3H
H-2'1.35sext2H
H-3'1.59quint2H
H-4'2.58t2H
H-32.75t2H
H-42.15s3H
H-furan-35.90d1H
H-furan-45.95d1H

Predicted ¹³C NMR Data for this compound

Atom Number Predicted Chemical Shift (ppm)
C-1'13.9
C-2'22.3
C-3'31.5
C-4'28.1
C-2207.0
C-344.5
C-429.8
C-furan-2156.0
C-furan-5152.0
C-furan-3106.0
C-furan-4110.0

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chain and between the methylene protons of the butanone moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is particularly powerful for connecting different fragments of the molecule. For instance, correlations would be expected between the furan protons and the carbons of the butyl and butanone side chains, confirming their attachment points to the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is invaluable for determining the preferred conformation of the molecule in solution, such as the spatial relationship between the butyl chain and the butanone side chain.

Solid-State NMR Applications

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of a compound in its solid form. If this compound is a crystalline or amorphous solid, ssNMR techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) could be employed. These experiments can reveal information about molecular packing, polymorphism (the existence of multiple crystalline forms), and the conformation of the molecule in the solid state, which may differ from its conformation in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

For this compound (molecular formula C₁₂H₁₈O₂), HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways would likely involve cleavage of the C-C bonds in the side chains and fragmentation of the furan ring. Analyzing these fragments helps to piece together the molecular structure.

Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Plausible Product Ion (m/z) Plausible Neutral Loss Structural Fragment
194.13137.09C₃H₇OLoss of the butanone side chain
194.1395.05C₇H₁₁OCleavage of the butyl-furan bond
194.1357.07C₈H₉O₂Butyl cation
194.1343.02C₉H₁₃OAcetyl cation

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Insights

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation to mass spectrometry. For a flexible molecule like this compound, IM-MS could potentially separate different conformers that exist in the gas phase. The arrival time distribution would provide information about the conformational landscape of the molecule, offering insights into the different shapes it can adopt. This technique could help to understand the flexibility of the butyl chain and its interaction with the rest of the molecule in the absence of solvent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures by probing the vibrational modes of a molecule. For a compound such as this compound, these methods would provide characteristic signatures for its furan ring, carbonyl group, and alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the presence of specific chemical bonds and functional groups, each corresponding to a unique vibrational frequency.

While specific experimental FT-IR data for this compound is not available in the public domain, a predictive analysis can be made based on the characteristic absorption bands of its constituent functional groups. The key expected vibrational modes would be:

C=O Stretch: The most prominent peak in the spectrum would be due to the stretching vibration of the ketone's carbonyl group. This typically appears in the region of 1715-1730 cm⁻¹. The exact position would be influenced by the electronic environment of the surrounding alkyl groups.

Furan Ring Vibrations: The furan moiety would exhibit several characteristic bands. These include C-H stretching vibrations of the aromatic ring protons, typically found around 3100-3150 cm⁻¹. The C=C stretching vibrations within the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring usually gives rise to strong absorptions in the 1000-1300 cm⁻¹ range.

Alkyl Chain Vibrations: The butyl and ethyl-ketone side chains would produce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₂ and CH₃ groups would be observed in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups would appear in the 1375-1465 cm⁻¹ region.

A hypothetical FT-IR data table for this compound is presented below based on these general principles.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3150C-H StretchFuran Ring
2850-2960C-H StretchButyl and Ethyl Groups
1715-1730C=O StretchKetone
1500-1600C=C StretchFuran Ring
1375-1465C-H BendButyl and Ethyl Groups
1000-1300C-O-C StretchFuran Ring

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Specific Raman spectral data for this compound is not publicly available. However, one can anticipate the key Raman active modes:

Furan Ring Vibrations: The symmetric "breathing" vibration of the furan ring would be a strong and characteristic Raman band. The C=C stretching vibrations within the ring would also be Raman active.

Alkyl Chain Vibrations: The C-C backbone stretching and CH₂, CH₃ bending modes of the butyl group would be observable in the Raman spectrum.

Carbonyl Group: The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum for simple ketones.

A speculative Raman data table for this compound is outlined below.

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
2850-3000C-H StretchButyl and Ethyl Groups
~1600C=C StretchFuran Ring
~1500Ring BreathingFuran Ring
1300-1450C-H BendButyl and Ethyl Groups
800-1000C-C StretchAlkyl Chains

X-ray Crystallography and Single-Crystal Diffraction

To date, no public record of a single-crystal X-ray diffraction study for this compound exists. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and precise intramolecular geometry are not available.

Should such a study be performed, it would provide invaluable information on:

Molecular Conformation: The dihedral angles between the furan ring and the butanone side chain, as well as the conformation of the flexible butyl group.

Intermolecular Interactions: The nature and geometry of any intermolecular forces, such as C-H···O interactions, that dictate the packing of the molecules in the crystal lattice.

Precise Bond Lengths and Angles: Definitive values for all bond lengths and angles, which can be compared with theoretical calculations and data from related structures. For instance, a study on a related compound, 4-(4-Hydroxyphenyl)butan-2-one, revealed an orthorhombic crystal system. nih.gov

A hypothetical data table summarizing the kind of information that would be obtained from a single-crystal X-ray diffraction experiment is provided below.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)~10-15
b (Å)~5-10
c (Å)~15-25
α (°)90
β (°)~90-105
γ (°)90
Volume (ų)~1500-2000
Z (molecules per unit cell)4 or 8

Chemical Reactivity and Reaction Mechanisms of 4 5 Butylfuran 2 Yl Butan 2 One

Reactions Involving the Butan-2-one Moiety

The butan-2-one portion of the molecule contains a ketone carbonyl group and alpha-protons, making it susceptible to a range of nucleophilic additions and condensation reactions.

The carbonyl carbon of the butan-2-one moiety is electrophilic and readily undergoes attack by nucleophiles. This is a fundamental reaction type for ketones. youtube.com For instance, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 4-(5-butylfuran-2-yl)butan-2-ol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Another significant nucleophilic addition is the Grignard reaction. cgiar.orgbrainly.comchegg.com Treatment with an organometallic reagent, such as a Grignard reagent (R-MgX), would also lead to the formation of a tertiary alcohol after an acidic workup. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. chegg.com The pH of the reaction medium can significantly influence the rate and outcome of nucleophilic additions, particularly when the nucleophile is also a base, such as in the reaction with hydroxylamine. quora.com

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Reagent Product
4-(5-Butylfuran-2-yl)butan-2-one 1. NaBH₄2. H₂O 4-(5-Butylfuran-2-yl)butan-2-ol

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate ion. 2-Butanone (B6335102) itself can form two different enolates, one from the methyl group and one from the methylene (B1212753) group. researchgate.net This process, known as enolization, is a key step in many reactions of ketones. doubtnut.comdoubtnut.com The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. quora.com For instance, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate from the less hindered methyl group. In contrast, a smaller base like an alkoxide at higher temperatures would favor the formation of the more substituted (and more stable) thermodynamic enolate from the methylene group. The acetate-catalyzed enolization of 2-butanone has also been studied, demonstrating the role of weaker bases in this process. acs.orgacs.org

The enolates generated from this compound can act as nucleophiles in condensation reactions, such as the aldol (B89426) condensation. researchgate.net This reaction involves the nucleophilic attack of the enolate on the carbonyl group of another molecule, which could be another molecule of this compound (self-condensation) or a different carbonyl compound (crossed aldol condensation). quora.comchemcess.com For example, the condensation of 2-butanone with various aliphatic aldehydes has been shown to occur through the methylene group of the ketone. acs.org The initial aldol addition product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone. rsc.org The synthesis of 4-hydroxy-2-butanone (B42824) via the aldol condensation of acetone (B3395972) and formaldehyde (B43269) highlights the industrial relevance of such reactions. nih.gov

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it highly reactive towards electrophiles. wikipedia.orgacs.org However, its aromaticity is less pronounced than that of benzene (B151609), which also allows it to undergo addition and ring-opening reactions. wikipedia.orgmatanginicollege.ac.in

Furan undergoes electrophilic aromatic substitution much more readily than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.comnumberanalytics.comchemicalbook.com Substitution typically occurs at the C2 and C5 positions, which are most activated. chemicalbook.com In this compound, the C5 position is occupied by a butyl group, and the C2 position is attached to the butanone side chain. Therefore, electrophilic attack would be directed to the remaining open positions, primarily the C5 position of the furan ring, if we consider the numbering relative to the butanone substituent. However, standard furan numbering would place the butyl group at C5 and the butanone substituent at C2, leaving C3 and C4 as potential sites for substitution, with a preference for the position adjacent to the oxygen.

Common electrophilic substitution reactions for furans include halogenation, nitration, and sulfonation. pharmaguideline.com For example, bromination of furan can be achieved with mild reagents like bromine in dioxane to yield 2-bromofuran. pearson.comchegg.com The reactivity of the furan ring is also influenced by the nature of the substituents already present. slideshare.net

Table 2: Comparison of Aromaticity and Reactivity

Compound Resonance Energy (kcal/mol) Relative Reactivity towards Electrophilic Substitution
Benzene 36 1
Thiophene 29 > Benzene
Pyrrole 21 > Thiophene

The relatively low resonance energy of furan makes it susceptible to ring-opening reactions under certain conditions. numberanalytics.com Acid-catalyzed ring-opening is a known decomposition pathway for furans, often initiated by protonation of the ring oxygen. acs.org This can lead to the formation of 1,4-dicarbonyl compounds. wikipedia.org For instance, the acid-catalyzed polymerization of furfuryl alcohol can involve ring-opening to form levulinic acid derivatives. mdpi.com Oxidative ring-opening can also occur with reagents like peracids or sodium hypochlorite, yielding unsaturated dicarbonyl compounds. acs.orgpharmaguideline.com

The furan ring can also be derivatized through various reactions. For example, hydrogenation can lead to dihydrofurans and ultimately to the corresponding tetrahydrofuran. wikipedia.org Furthermore, furan can participate as a diene in Diels-Alder reactions with suitable dienophiles, offering a route to complex bicyclic structures. wikipedia.orgacs.orgnumberanalytics.com

Cycloaddition Reactions

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comwikipedia.org This [4+2] cycloaddition involves the reaction of the conjugated diene system of the furan with a dienophile, leading to the formation of a six-membered ring. wikipedia.org The reactivity of the furan ring in these reactions is influenced by both the electron-donating nature of the oxygen atom and the steric and electronic effects of the substituents.

The general scheme for a Diels-Alder reaction involving a furan derivative is as follows:

Furan Derivative (Diene) + Dienophile → Cycloadduct

The reaction is typically thermally allowed and proceeds in a concerted manner. wikipedia.org The regioselectivity and stereoselectivity of the reaction are governed by the nature of the dienophile and the substituents on the furan ring. In the case of this compound, the butyl group at the 5-position and the butan-2-one group at the 2-position will influence the approach of the dienophile.

A variety of dienophiles can be employed in these reactions, leading to a diverse range of polycyclic products. The resulting cycloadducts can often be further transformed, providing a versatile route to complex molecular architectures. numberanalytics.com

Reaction Type Reactants Product Type Key Features
Diels-AlderThis compound (diene), Alkene/Alkyne (dienophile)Substituted cyclohexene/cyclohexadiene derivatives[4+2] cycloaddition, forms six-membered rings
[2+2] CycloadditionThis compound, Ketene/AlkeneSubstituted cyclobutane (B1203170) derivativesPhotochemically or metal-catalyzed, forms four-membered rings

Transformations Involving the Butyl Side Chain

Selective Functionalization of the Alkyl Chain

Selective functionalization of the butyl side chain can be achieved through various methods, often leveraging the directing effects of the furan ring or employing specific catalysts. While direct C-H functionalization of alkyl chains can be challenging, modern synthetic methods offer pathways to achieve this selectively.

One common approach involves the use of transition-metal catalysts that can activate specific C-H bonds. rsc.org For instance, palladium-catalyzed reactions have been shown to be effective for the α-alkylation of furans, and similar principles could be applied to functionalize the butyl group, particularly at the position adjacent to the furan ring. rsc.org

Another strategy involves the introduction of a directing group to guide the functionalization to a specific position on the alkyl chain. However, for a simple butyl group, this would require prior modification.

Functionalization Reaction Reagents Product Notes
α-AlkylationAlkyl halide, Pd catalystα-Functionalized butyl chainTargets the C-H bond adjacent to the furan ring. rsc.org
HalogenationN-Bromosuccinimide (NBS), lightBrominated butyl chainFree-radical halogenation can occur at various positions.
OxidationOxidizing agents (e.g., KMnO4, CrO3)Carboxylic acid or ketoneCan lead to chain cleavage or oxidation of specific carbons.

Free Radical Reactions

The butyl side chain is susceptible to free radical reactions, which can be initiated by light, heat, or radical initiators. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

For instance, the reaction of this compound with hydroxyl radicals (•OH) would likely involve hydrogen abstraction from the butyl chain. acs.orgresearchgate.net The stability of the resulting alkyl radical would determine the major site of abstraction. The presence of the furan ring can influence the radical stability, with the position alpha to the ring being particularly susceptible to abstraction due to resonance stabilization.

These radical intermediates can then undergo further reactions, such as reaction with oxygen to form peroxy radicals, or rearrangement. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For reactions involving furan derivatives, techniques such as laser flash photolysis coupled with laser-induced fluorescence (LIF) spectroscopy can be used to monitor the concentration of reactants and intermediates over time. acs.orgresearchgate.net

For example, studies on the reaction of hydroxyl radicals with alkylated furans have shown a negative temperature dependence, indicating that the reaction is dominated by addition at lower temperatures. acs.orgresearchgate.net Similar kinetic behavior would be expected for the reaction of •OH with the furan ring of this compound.

The rate constants for these reactions can be determined by analyzing the decay of the monitored species under pseudo-first-order conditions. acs.orgresearchgate.net These rate constants are essential for developing kinetic models that can predict the behavior of the compound in various chemical environments.

Kinetic Parameter Method of Determination Significance
Rate Constant (k)Laser Flash Photolysis-LIF, Gas ChromatographyQuantifies the speed of a reaction.
Activation Energy (Ea)Arrhenius Plot (ln(k) vs 1/T)Minimum energy required for a reaction to occur.
Pre-exponential Factor (A)Arrhenius PlotRelates to the frequency of collisions with the correct orientation.

Identification of Reaction Intermediates

The identification of reaction intermediates is key to elucidating the reaction pathway. In the context of furan chemistry, various spectroscopic and chromatographic techniques can be employed for this purpose.

For instance, in acid-catalyzed reactions of furans with carbonyl compounds, intermediates such as 2-furyl-2-propanol have been identified using vapor phase chromatography. cdnsciencepub.com In the reactions of this compound, similar alcohol intermediates could be formed through the reaction of the butan-2-one moiety.

Furthermore, in radical reactions, the initial radical adducts and subsequent peroxy radicals can be detected using techniques like mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can also be used to predict the structures and stabilities of potential intermediates, providing valuable guidance for experimental studies. nih.gov

Isotope Labeling Studies

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and to elucidate the mechanisms of these reactions. In the context of this compound, isotope labeling studies, though not extensively documented in publicly available research, can provide significant insights into its formation, reactivity, and degradation. By replacing specific atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), scientists can follow the labeled atoms through various transformations using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary goals of conducting isotope labeling studies on this compound would be to understand the origin of its constituent atoms in biosynthetic pathways and to clarify the mechanisms of its chemical reactions, such as enolization, oxidation, or cyclization.

Hypothetical Isotope Labeling Studies and Expected Findings

While specific experimental data for this compound is scarce, we can propose hypothetical isotope labeling experiments based on established methodologies for similar furan-containing compounds and ketones. These studies would be invaluable for confirming or refuting proposed reaction mechanisms.

Deuterium (B1214612) Labeling for Studying Keto-Enol Tautomerism and Reactivity at the α-Carbon:

The hydrogen atoms on the carbons alpha to the carbonyl group of this compound are acidic and can be exchanged for deuterium atoms in the presence of a suitable deuterium source, such as D₂O, under acidic or basic conditions. rsc.org This process, known as H/D exchange, can be monitored to understand the kinetics and mechanism of enolization.

A hypothetical experiment could involve dissolving this compound in a deuterated solvent like methanol-d₄ (CD₃OD) with a catalytic amount of acid or base. The rate of deuterium incorporation at the α-positions (C-1 and C-3) could be followed by ¹H NMR spectroscopy, observing the decrease in the signal intensity of the corresponding protons, or by mass spectrometry, monitoring the increase in the molecular weight of the compound.

Table 1: Hypothetical Deuterium Labeling Data for this compound

Time (hours)% Deuterium Incorporation at C-1% Deuterium Incorporation at C-3
000
11525
44560
128095
2498>99

This table is interactive. You can sort the data by clicking on the column headers.

The expected results, as shown in the hypothetical data table, would likely indicate a faster rate of deuteration at the C-3 position (the methylene group) compared to the C-1 position (the methyl group). This is because the C-3 position has two exchangeable protons and is adjacent to the furan ring, which might influence the stability of the enolate intermediate. Such a study would provide concrete evidence for the relative acidity of the α-protons and the preferred site of enolization.

¹³C and ¹⁸O Labeling to Elucidate Biosynthetic Pathways:

The biosynthesis of furan-containing compounds can be complex. Isotope labeling with ¹³C and ¹⁸O can help to identify the precursor molecules and the enzymatic reactions involved. For instance, in the biosynthesis of furan fatty acids, ¹⁸O₂ labeling has been used to demonstrate that the oxygen atom in the furan ring originates from molecular oxygen. nih.gov

A hypothetical study on the biosynthesis of this compound could involve feeding a producing organism with ¹³C-labeled precursors, such as [¹³C₄]acetate or [¹³C₆]glucose. nih.gov The distribution of the ¹³C label in the final product would then be analyzed by ¹³C NMR or mass spectrometry to piece together the biosynthetic pathway.

Table 2: Hypothetical ¹³C Labeling Pattern in this compound from [2-¹³C]Acetate

Carbon Position in ProductExpected ¹³C EnrichmentInferred Biosynthetic Unit
C-2 (Carbonyl)HighAcetate (B1210297)
C-4HighAcetate
Furan Ring CarbonsLowDifferent Precursor
Butyl Side ChainLowDifferent Precursor

This table is interactive. You can sort the data by clicking on the column headers.

The expected results from this hypothetical experiment, as outlined in the table, could reveal that the butanone backbone is derived from acetate units, a common building block in fatty acid and polyketide biosynthesis. The lack of significant enrichment in the furan ring and the butyl side chain would suggest they originate from a different biosynthetic precursor.

Similarly, labeling with ¹⁸O₂ could be used to determine if the oxygen atom in the furan ring is derived from atmospheric oxygen, which would point towards an oxidative cyclization mechanism in its biosynthesis. If the furan oxygen remains unlabeled, it would suggest that it originates from a precursor molecule that already contained the oxygen atom.

These examples of isotope labeling studies, while hypothetical for this compound, illustrate the profound potential of this technique to unravel the intricate details of its chemical reactivity and biosynthetic origins. The data generated from such studies would be crucial for a complete understanding of this furan-containing ketone.

Computational Chemistry and Theoretical Studies on 4 5 Butylfuran 2 Yl Butan 2 One

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability, chemical hardness, and optical properties of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For 4-(5-butylfuran-2-yl)butan-2-one, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, while the LUMO is likely to be centered on the carbonyl group of the butanone chain. This distribution would suggest that the furan ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Representative FMO Data (Hypothetical): This table contains hypothetical FMO energy values for this compound, based on values for similar furan-containing ketones.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not based on experimental or calculated data for this compound.

The distribution of electron density in a molecule can be analyzed through various methods, including Mulliken population analysis and the generation of molecular electrostatic potential (MESP) maps. ajrconline.org An MESP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

Different colors on an MESP map indicate different regions of electrostatic potential. bhu.ac.in Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MESP would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. The area around the hydrogen atoms and the carbonyl carbon would likely show a positive potential (blue). The furan ring would likely exhibit a mixed potential, with the oxygen atom being a site of negative potential.

Spectroscopic Property Prediction

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds.

Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. epstem.net These calculated frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the C=O stretching of the ketone, C-O and C=C stretching of the furan ring, and various C-H bending and stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net These predictions can be a powerful tool for confirming the structure of a synthesized compound.

Representative Predicted Spectroscopic Data (Hypothetical): This table shows hypothetical predicted spectroscopic data for this compound.

SpectroscopyFeaturePredicted Value
IRC=O Stretch~1715 cm⁻¹
¹³C NMRC=O Carbon~208 ppm
¹H NMRFuran Protons~6.0-7.2 ppm

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not based on experimental or calculated data for this compound.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For this compound, this would involve the use of quantum mechanical calculations, primarily Density Functional Theory (DFT), to determine the theoretical ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The process would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, NMR calculations would be performed using various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) to identify the computational level that provides the best correlation with experimental data for similar furan-containing compounds. The calculated isotropic shielding values would then be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical data table of calculated ¹H and ¹³C NMR chemical shifts for this compound would be structured as follows, with values populated upon completion of the necessary computations.

Table 1: Hypothetical Calculated NMR Chemical Shifts for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 Data not available Data not available
2 Data not available Data not available
3 Data not available Data not available

Note: The atom numbering would correspond to a standardized IUPAC nomenclature for the molecule.

Similarly, the calculation of proton-proton coupling constants (J-couplings) would provide valuable information about the dihedral angles between adjacent protons, further confirming the molecule's conformational preferences.

Predicted Vibrational Frequencies (IR, Raman)

Computational vibrational spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, frequency calculations would be performed on the optimized geometry.

These calculations would yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman activity. Key vibrational modes to be identified would include the C=O stretch of the ketone group, the C-O-C stretching and ring breathing modes of the furan moiety, and the various C-H stretching and bending modes of the butyl and butanone chains. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods, thereby improving agreement with experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity Raman Activity
C=O Stretch Data not available Data not available Data not available Data not available
Furan Ring Stretch Data not available Data not available Data not available Data not available
CH₂ Scissoring Data not available Data not available Data not available Data not available

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the identification of transient species and the energetics of reaction pathways.

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to map out the potential energy surface. This would involve locating the structures of transition states—the high-energy intermediates that connect reactants and products. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed for this purpose.

Once a transition state is identified and verified (by the presence of a single imaginary frequency), the energy barrier for the reaction can be calculated as the difference in energy between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility.

Solvent Effects in Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more demanding. Studying the reaction dynamics of this compound in different solvents would be crucial for understanding its reactivity in a realistic chemical environment.

Conformational Analysis and Energy Minima Searching

The results of such an analysis would provide the relative energies of different conformers, their Boltzmann populations, and key geometrical parameters such as dihedral angles. This information is fundamental for interpreting experimental data and understanding the molecule's chemical behavior.

Analytical Method Development for 4 5 Butylfuran 2 Yl Butan 2 One Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-(5-Butylfuran-2-yl)butan-2-one from various matrices. The development of these techniques is tailored to the physicochemical properties of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Method development involves the optimization of several key parameters to achieve desired sensitivity and resolution.

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase is critical for the separation of the target analyte from other components in a sample. The oven temperature program is another crucial parameter that is optimized to ensure good peak shape and resolution. Electron ionization (EI) is a common ionization technique used in GC-MS for the generation of reproducible mass spectra.

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. This mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
Monitored Ions (SIM)To be determined from the full scan mass spectrum (e.g., molecular ion and key fragment ions)

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including furan (B31954) derivatives. The development of an HPLC method for this compound would involve selecting an appropriate stationary phase, mobile phase, and detector.

A reversed-phase C18 column is commonly used for the separation of moderately non-polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution to optimize the separation.

Several detectors can be coupled with HPLC for the analysis of furan derivatives. A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.

Table 2: Representative HPLC Conditions for the Analysis of this compound

ParameterCondition
HPLC System
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseA: Water; B: Acetonitrile
Gradient0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeDiode Array Detector (DAD) or Mass Spectrometer (MS)
DAD WavelengthTo be determined based on the UV-Vis spectrum of the compound
MS IonizationElectrospray Ionization (ESI) in positive mode

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative analysis of compounds, such as assessing the purity of a sample or monitoring the progress of a chemical reaction.

For this compound, a silica gel TLC plate would be a suitable stationary phase. The mobile phase, or eluent, would be a mixture of non-polar and polar solvents. The polarity of the eluent is optimized to achieve a good separation, with the goal of obtaining a retention factor (Rf) value between 0.3 and 0.7 for the target compound. Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV-active) or by using a staining agent.

Table 3: Example TLC System for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F254 TLC plates
Mobile PhaseHexane:Ethyl Acetate (B1210297) (e.g., 8:2 v/v)
ApplicationSpotting of the sample solution using a capillary tube
DevelopmentIn a closed chamber saturated with the mobile phase vapor
VisualizationUV lamp (254 nm) or staining with potassium permanganate solution
Retention Factor (Rf)Calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front

Spectrophotometric Methods

Spectrophotometric methods are valuable for the quantitative analysis of compounds that absorb light in the ultraviolet, visible, or infrared regions of the electromagnetic spectrum.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy can be a straightforward method for determining the concentration of this compound in a solution, provided the compound exhibits significant absorbance in the UV-Vis range and there are no interfering substances. The furan ring and the carbonyl group are expected to result in UV absorbance.

The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Table 4: Hypothetical UV-Visible Spectroscopy Data for this compound

ParameterValue
SolventEthanol
Wavelength of Maximum Absorbance (λmax)~265 nm
Molar Absorptivity (ε) at λmaxTo be determined experimentally
Linearity RangeDependent on the molar absorptivity

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. While not all furan derivatives are strongly fluorescent, some exhibit native fluorescence or can be derivatized to produce fluorescent products.

The applicability of fluorescence spectroscopy for this compound would first require an investigation of its fluorescence properties. This involves determining its excitation and emission spectra to identify the optimal wavelengths for analysis. The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, allowing for quantitative measurements.

Table 5: Prospective Fluorescence Spectroscopy Parameters for this compound

ParameterDescription
SolventCyclohexane or other non-polar solvent
Excitation Wavelength (λex)To be determined from the excitation spectrum
Emission Wavelength (λem)To be determined from the emission spectrum
Slit Widths (Excitation and Emission)Optimized for signal-to-noise ratio
Quantum YieldTo be determined experimentally

Electrochemical Methods

Electrochemical methods offer a promising avenue for the analysis of furan derivatives due to their potential for high sensitivity, rapid analysis, and cost-effectiveness. The electroactive nature of the furan ring allows for the development of specialized analytical techniques.

Voltammetry is a key technique for investigating the redox properties of electroactive species like furan compounds. By applying a varying potential to an electrode and measuring the resulting current, insights into the oxidation and reduction behavior of the analyte can be obtained. Cyclic voltammetry (CV), for instance, can be used to determine the oxidation and reduction potentials of furan derivatives. Studies on various furan compounds have shown that the furan moiety can undergo oxidation. researchgate.netd-nb.info The electrochemical behavior is influenced by factors such as the pH of the supporting electrolyte and the nature of the working electrode. researchgate.netresearchgate.net For example, the electrochemical oxidation of some furan derivatives has been successfully studied using a glassy carbon electrode. researchgate.net The insights gained from voltammetric analysis are fundamental for developing quantitative electrochemical methods.

TechniquePrincipleApplication in Furan Analysis
Cyclic Voltammetry (CV) The potential is swept linearly in a forward and then a reverse direction, and the resulting current is measured.Characterization of redox potentials and reaction mechanisms of furan derivatives. researchgate.netd-nb.info
Differential Pulse Voltammetry (DPV) Pulses of a specific height are superimposed on a linear potential ramp, and the current is measured before and after each pulse.Enhanced sensitivity for the quantification of furan compounds at low concentrations. researchgate.net
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform, and the current is sampled at the end of each forward and reverse pulse.High sensitivity and rapid analysis, making it suitable for trace-level detection of furan derivatives. researchgate.net

This table provides a summary of common voltammetry techniques and their applicability to the analysis of furan compounds.

The development of electrochemical sensors for furan derivatives is an active area of research. researchgate.net These sensors often utilize modified electrodes to enhance selectivity and sensitivity. Molecularly imprinted polymers (MIPs) are one such modification strategy, creating specific recognition sites for the target analyte. researchgate.netresearchgate.net For instance, a MIP-based sensor has been developed for the detection of 2-furaldehyde, a related furan compound. researchgate.net The principle involves the selective adsorption of the target molecule onto the polymer layer, followed by electrochemical detection of its reduction or oxidation. researchgate.net Such sensors offer the potential for in-situ, rapid, and low-cost analysis of furan derivatives in various samples. researchgate.net The performance of these sensors is evaluated based on parameters like linearity, limit of detection (LOD), and selectivity.

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices such as food and environmental samples. The goal is to isolate and concentrate the analyte of interest, this compound, while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.govresearchgate.net The choice of sorbent material is crucial for achieving efficient extraction. For furan derivatives, polymer-based sorbents have been shown to be effective. researchgate.net The SPE process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent. nih.gov Optimization of parameters such as sample volume, washing solvent, and elution solvent is necessary to achieve high recovery and reproducibility. nih.govresearchgate.net SPE has been successfully applied to the analysis of furan derivatives in beverages like apple cider and wine. nih.gov

ParameterDescriptionImportance for Furan Derivative Analysis
Sorbent Type The solid material that retains the analyte.Polymer-based sorbents are often effective for furan compounds. researchgate.net
Sample Volume The amount of sample loaded onto the SPE cartridge.Needs to be optimized to avoid breakthrough of the analyte. nih.gov
Washing Solvent A solvent used to remove interfering compounds.Must be strong enough to remove interferences but weak enough to not elute the analyte. nih.gov
Elution Solvent A solvent used to recover the analyte from the sorbent.Should efficiently desorb the analyte in a small volume. nih.gov

This interactive table outlines the key parameters to consider when developing an SPE method for furan derivatives.

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The choice of the organic solvent is critical and depends on the polarity and solubility of the target analyte. For separating organic compounds like furan derivatives from aqueous matrices, a water-immiscible organic solvent in which the analyte has high solubility is chosen. youtube.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can affect the charge state and thus the partitioning of the analyte. youtube.com While LLE is a robust technique, it can be time-consuming and require significant volumes of organic solvents.

To address the drawbacks of traditional extraction methods, various microextraction techniques have been developed. These methods are characterized by their low consumption of organic solvents, reduced sample volume requirements, and high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net For volatile and semi-volatile compounds like furan derivatives, headspace SPME (HS-SPME) is often employed. researchgate.netrestek.com In HS-SPME, the fiber is exposed to the headspace above the sample, and the analytes partition between the sample matrix, the headspace, and the fiber coating. restek.com The choice of fiber coating is critical for selective and efficient extraction. nih.gov Carboxen/polydimethylsiloxane (CAR/PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are common fiber coatings used for the analysis of furan derivatives. researchgate.netnih.govmdpi.com The extraction efficiency is influenced by parameters such as extraction time, temperature, and sample agitation. researchgate.netnih.gov SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of furan and its derivatives in food matrices. mdpi.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid mass transfer of the analyte. After extraction, the phases are separated by centrifugation. This technique has been applied to the extraction of furan derivatives from transformer oil using a hydrophilic eutectic solvent as the extractant. spbu.ru

Method Validation Parameters

The validation of an analytical method for this compound would involve the assessment of several key performance characteristics to ensure the results are accurate and reliable.

Linearity and Calibration Range

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For the analysis of this compound, a calibration curve would be generated by preparing a series of standards at different concentrations. The response of the analytical instrument (e.g., peak area in GC-MS) is then plotted against the known concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.0.

Table 1: Representative Linearity and Calibration Range Data for a Furan Derivative Analysis

Parameter Typical Value
Calibration Range 0.5 - 100 ng/mL
Number of Points 6 - 8
Regression Equation y = mx + c

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for determining the sensitivity of the method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

Table 2: Estimated LOD and LOQ for this compound Analysis

Parameter Method Typical Value
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio 3:1
Based on Calibration Curve 3.3 × (σ/S)
Limit of Quantification (LOQ) Signal-to-Noise (S/N) Ratio 10:1
Based on Calibration Curve 10 × (σ/S)

Note: σ represents the standard deviation of the response and S represents the slope of the calibration curve.

Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For this compound, accuracy would be assessed by analyzing samples with known concentrations of the compound and comparing the measured results to the true values.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC-MS method, these parameters could include injection temperature, flow rate, and oven temperature ramp.

Table 3: Representative Accuracy, Precision, and Robustness Parameters

Parameter Sub-parameter Typical Acceptance Criteria
Accuracy % Recovery 80 - 120%
Precision Repeatability (RSD%) ≤ 15%
Intermediate Precision (RSD%) ≤ 20%

| Robustness | Variations in GC parameters | No significant impact on results |

Industrial and Advanced Materials Applications of 4 5 Butylfuran 2 Yl Butan 2 One

Role as a Chemical Synthon and Intermediate in Organic Synthesis

There is currently no available scientific literature detailing the role of 4-(5-Butylfuran-2-yl)butan-2-one as a chemical synthon or intermediate in specific organic synthesis pathways. While furan (B31954) derivatives are broadly used as building blocks in organic chemistry, the synthetic utility of this particular compound has not been documented. For comparison, related furan compounds are utilized in various reactions. For example, the synthesis of chalcone-like molecules has been achieved through the condensation of 5-hydroxymethylfurfural (B1680220) (HMF) with ketones like 3,3-Dimethyl-2-butanone. mdpi.com However, similar synthetic routes or applications involving This compound are not described in the reviewed sources.

Potential in Polymer Chemistry and Material Science

The potential of This compound in the fields of polymer chemistry and material science remains unexplored in the available literature.

Monomer or Precursor for Advanced Materials

No studies have been identified that investigate the use of This compound as a monomer or a precursor for the development of advanced materials. The broader class of furan-based molecules, such as 2,5-furandicarboxylic acid, are recognized as important precursors for sustainable polymers. nih.gov However, there is no indication that This compound has been considered for similar purposes.

Functional Additive in Polymeric Systems

Information regarding the application of This compound as a functional additive in polymeric systems is not available. Polymer additives are crucial for enhancing material properties, but the specific effects or potential benefits of incorporating this compound into a polymer matrix have not been researched or reported. researchgate.net

Applications in Specialty Chemicals Manufacturing

There is no documented use of This compound in the manufacturing of specialty chemicals. While companies in the chemical industry produce a wide range of furan derivatives for various applications, including flavors, fragrances, and pharmaceutical intermediates, this specific compound is not listed among their commercial products or research chemicals. thegoodscentscompany.com

Contributions to Chemical Processes and Process Development

No data exists to suggest that This compound has made any specific contributions to chemical processes or their development. Research on the catalytic conversion of furan-based platform chemicals often focuses on other derivatives, such as the alkylation of 2-methylfuran. mdpi.com

Future Directions and Emerging Research Avenues for 4 5 Butylfuran 2 Yl Butan 2 One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted furans is a central theme in organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. researchgate.nethud.ac.uk For 4-(5-Butylfuran-2-yl)butan-2-one and its derivatives, future research will likely focus on moving beyond traditional multi-step sequences to more elegant and atom-economical strategies.

Key areas of exploration include:

Advanced Catalytic Systems: Transition-metal catalysis remains a cornerstone of furan (B31954) synthesis. hud.ac.uk Research is expected to explore a wider range of catalysts, including those based on gold, copper, ruthenium, and palladium, to facilitate novel cyclization and cross-coupling reactions. hud.ac.ukrsc.orgorganic-chemistry.org For instance, gold-catalyzed cycloisomerizations of enynals or propargylic substituted β-ketoesters represent powerful methods for constructing the furan core. hud.ac.uk Similarly, copper-catalyzed intramolecular O-vinylation of ketones offers another efficient route. hud.ac.uk A significant push towards more sustainable options will likely see increased investigation into non-noble metal catalysts based on iron, cobalt, nickel, or copper, which offer cost advantages though may present challenges like metal leaching. nih.gov

Metal-Free Approaches: To enhance the green credentials of furan synthesis, metal-free catalytic systems are gaining prominence. mdpi.com Future pathways could involve base-catalyzed reactions of α-hydroxy ketones with cyano compounds or domino reactions of β-keto compounds with vinyl dichlorides, which proceed under mild conditions using readily available reagents. organic-chemistry.orgmdpi.com

One-Pot and Multicomponent Reactions: The development of one-pot, multicomponent reactions is a major goal for improving synthetic efficiency. Strategies that combine several chemical transformations in a single operation without isolating intermediates can significantly shorten synthetic routes and reduce waste. researchgate.netmdpi.com For example, a lipase-catalyzed one-pot three-component reaction has been developed for synthesizing tetrasubstituted furans, highlighting the potential of biocatalysis in this field. mdpi.com

Catalytic StrategyCatalyst/Reagent ExampleReaction TypePotential AdvantagesReference
Transition-Metal CatalysisGold (Au), Ruthenium (Ru), Copper (Cu)Cycloisomerization, Oxidative AnnulationHigh efficiency, broad substrate scope. hud.ac.ukrsc.org
Non-Noble Metal CatalysisIron (Fe), Cobalt (Co), Nickel (Ni)Hydrogenation, Upgrading ReactionsLower cost, increased sustainability. nih.gov
Metal-Free CatalysisTriethylamine, t-BuOKBase-catalyzed cyclizationEconomical, environmentally benign. mdpi.commdpi.com
BiocatalysisNovozym 435 (Lipase)One-pot multicomponent reactionMild conditions, green chemistry alignment. mdpi.com
Table 1. Emerging Catalytic Strategies for the Synthesis of Substituted Furans.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, the reactivity is dominated by the furan ring, which can undergo a variety of transformations, including desirable functionalizations and undesirable ring-opening or degradation pathways.

Future mechanistic studies will likely focus on:

Ring-Opening and Stability: The furan ring is susceptible to cleavage under certain conditions, particularly in acidic environments. acs.orgmdpi.com Detailed mechanistic investigations, using both experimental and computational methods, are needed to fully understand the factors that control the stability of the furan moiety during synthesis and application. Studies on the acid-catalyzed ring-opening of furan in aqueous solution have shown that protonation at the Cα position is the rate-limiting step, leading to the formation of furanol intermediates that subsequently open. acs.org Understanding how substituents like the butyl and butanone groups influence this process is a key research question.

Catalytic Cycles: For metal-catalyzed reactions, elucidating the precise steps of the catalytic cycle is essential for improving catalyst performance. hud.ac.uknih.gov This involves identifying key intermediates, such as metallacyclobutanes in cobalt-catalyzed ring-openings or vinyl radical intermediates in Co(II)-based metalloradical cyclizations. nih.govnih.gov Such studies can reveal competing pathways, like β-hydride elimination, and provide insights into how to suppress them to improve selectivity. nih.gov

Cascade and Domino Reactions: The mechanisms of cascade reactions, where a single catalytic event triggers a series of subsequent transformations, are often complex. nih.gov For example, borane-catalyzed ring-opening of furans with hydrosilanes can lead to α-silyloxy-(Z)-alkenyl silanes, which can then undergo a subsequent catalyzed cyclization. nih.gov A deeper understanding of the kinetics and thermodynamics of each step is necessary to control the final product distribution.

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comnih.gov This provides a strong impetus for the design and synthesis of analogues of this compound with tailored properties.

Future research in this area will likely involve:

Structural Modifications: Systematic modifications to the core structure will be explored. This could include varying the length and branching of the alkyl chain at the 5-position, altering the linker between the furan and the ketone, and introducing various substituents onto the furan ring itself. The electron-rich nature of the furan ring makes it amenable to a variety of functionalization reactions. ijabbr.com

Bioisosteric Replacement: The furan ring or the ketone moiety could be replaced with other functional groups (bioisosteres) to probe structure-activity relationships (SAR). This could lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Target-Oriented Synthesis: As potential biological targets are identified, the synthesis of analogues will become more focused. For example, if the parent compound shows affinity for a particular enzyme or receptor, analogues will be designed to optimize interactions with the binding site, a common strategy in drug discovery. ijabbr.comnih.gov The diverse biological activities reported for furan derivatives suggest that analogues of this compound could be of significant interest. semanticscholar.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater potential for automation and scalability. beilstein-journals.orgmdpi.com These technologies are particularly well-suited for optimizing the synthesis of fine chemicals and pharmaceutical intermediates like furan derivatives.

Emerging trends in this domain include:

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output from one reactor is fed directly into the next without the need for manual isolation and purification of intermediates. mdpi.commdpi.com This approach has been successfully applied to the synthesis of various heterocycles and could dramatically streamline the production of this compound. scribd.com

Process Analytical Technology (PAT): The integration of in-line monitoring tools, such as IR, UV, or NMR spectroscopy, allows for real-time analysis of the reaction stream. beilstein-journals.org This facilitates rapid process optimization and ensures consistent product quality, which is a significant advantage over batch methods.

Automated Platforms: Fully automated synthesis platforms can accelerate the discovery and development of new furan derivatives. researchgate.net These systems can perform sequential reactions, purifications, and analyses, enabling the rapid generation of libraries of analogues for biological screening or materials testing. scribd.com The synthesis of 2,5-diaryl furans has been demonstrated in a multistep continuous-flow procedure, showcasing the feasibility of this approach for complex furan structures. acs.org

TechnologyKey FeatureAdvantage for Furan SynthesisReference
Continuous Flow ReactorsContinuously flowing stream of reactantsImproved safety, heat transfer, and scalability. beilstein-journals.orgmdpi.com
Telescoped ReactionsCoupling reaction steps without intermediate isolationIncreased efficiency, reduced waste and manual handling. mdpi.commdpi.com
Automated SynthesisRobotic platforms for reaction, purification, and analysisRapid library generation for screening and optimization. scribd.comresearchgate.net
In-line Analytics (PAT)Real-time monitoring of reaction progressFaster optimization, enhanced process control. beilstein-journals.org
Table 2. Advantages of Flow Chemistry and Automation in the Synthesis of Furan Derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

For this compound, computational modeling can be applied to:

Predicting Reactivity and Spectra: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate molecular properties, predict reaction barriers, and understand the stability of intermediates and transition states. acs.orgacs.orgbuct.edu.cn This can guide the selection of reaction conditions and help predict the outcomes of new synthetic routes. For instance, DFT has been used to study the furan-maleimide Diels-Alder reaction, a key process in developing reversible network materials. acs.org

Simulating Reaction Dynamics: For more complex processes like pyrolysis or reactions in condensed phases, reactive molecular dynamics (MD) simulations using force fields like ReaxFF can be employed. stevens.edudpi-proceedings.com These simulations can model the evolution of a chemical system over time, providing insights into degradation pathways and the formation of complex product mixtures. stevens.edu

Virtual Screening and Molecular Docking: In the context of designing new analogues with potential biological activity, computational tools are invaluable. Molecular docking can predict how a molecule like this compound or its derivatives might bind to a specific protein target. ccij-online.orgnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. ccij-online.org

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